

Application Note: Kinetic Measurement of Caspase-3 Activity Using Ac-DEVD-AFC

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Compound of Interest		
Compound Name:	Ac-DEVD-AFC	
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Introduction

Caspase-3 (cysteine-aspartic protease 3) is a key executioner caspase in the apoptotic pathway.[1] Its activation is a critical event in programmed cell death, making it an important target for drug discovery and development in various fields, including oncology and neurodegenerative diseases.[2] This application note provides a detailed protocol for the kinetic measurement of caspase-3 activity in cell lysates using the fluorogenic substrate N-Acetyl-L-aspartyl-L-glutamyl-L-valyl-N-(4-(trifluoromethyl)-2H-1-benzopyran-2-on-7-yl)-L-α-aspartamide (Ac-DEVD-AFC).

The assay is based on the proteolytic cleavage of the DEVD peptide sequence in the **Ac-DEVD-AFC** substrate by active caspase-3.[3][4] This cleavage releases the highly fluorescent 7-amino-4-trifluoromethylcoumarin (AFC) moiety.[3] The rate of AFC release is directly proportional to the caspase-3 activity and can be monitored in real-time using a spectrofluorometer. The excitation and emission maxima for AFC are approximately 400 nm and 505 nm, respectively.[2][5]

Caspase-3 Signaling Pathway

Caspase-3 is typically synthesized as an inactive zymogen, procaspase-3.[1] It is activated through proteolytic cleavage by initiator caspases, primarily caspase-8 and caspase-9.[1][6][7] These initiator caspases are themselves activated by distinct signaling pathways:

Methodological & Application

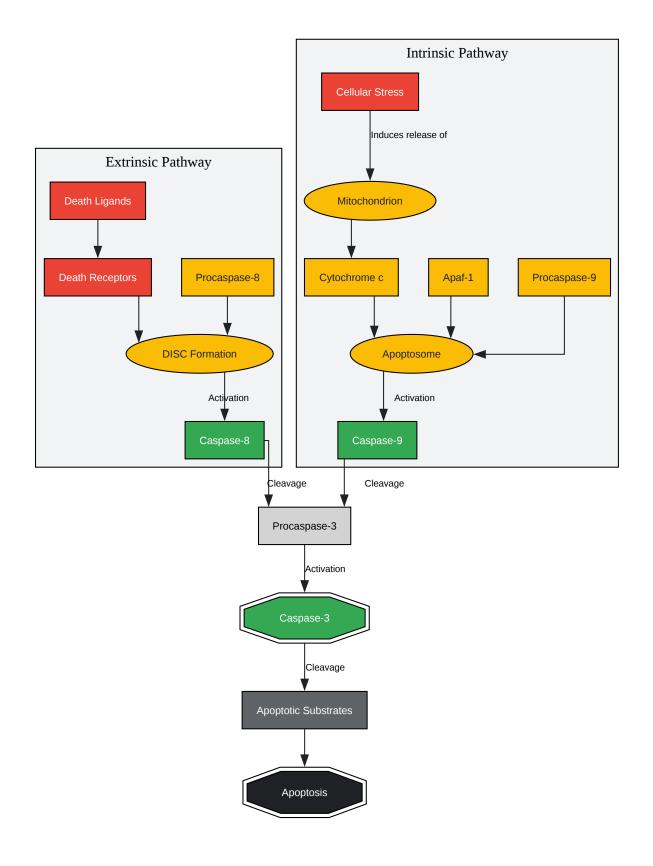




- Extrinsic Pathway: Initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface. This leads to the recruitment of adaptor proteins and procaspase-8, forming the death-inducing signaling complex (DISC), where procaspase-8 is activated.[8] Activated caspase-8 can then directly cleave and activate procaspase-3.[7][8]
- Intrinsic (Mitochondrial) Pathway: Triggered by intracellular stress signals, resulting in the
 release of cytochrome c from the mitochondria into the cytosol.[8] Cytochrome c then binds
 to Apaf-1, which, in the presence of ATP, forms a complex called the apoptosome that
 recruits and activates procaspase-9.[1][8] Activated caspase-9 subsequently activates
 procaspase-3.[1][7]

Once activated, caspase-3 proceeds to cleave a broad spectrum of cellular substrates, including structural proteins and DNA repair enzymes, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1]





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Figure 1: Caspase-3 signaling pathway.



Data Presentation

The following tables summarize key quantitative data for the kinetic measurement of caspase-3 activity using **Ac-DEVD-AFC**.

Table 1: Reagent and Assay Parameters



Parameter	Value	Reference
Substrate		
Name	Ac-DEVD-AFC	[3][5]
Molecular Weight	729 g/mol	[3]
Stock Solution	1-10 mM in DMSO	[9]
Final Concentration	50 μΜ	[10][11][12]
Fluorophore		
Name	7-amino-4- trifluoromethylcoumarin (AFC)	[3]
Excitation Wavelength	~400 nm	[2][3][5]
Emission Wavelength	~505 nm	[2][3][5]
Enzyme		
Source	Purified recombinant caspase- 3 or cell lysates	[3][13]
Typical Protein per Well	50-200 μg of cell lysate	[10]
Assay Conditions		
Temperature	37°C	[3][10][11]
Incubation Time	1-2 hours (kinetic reading every 10-15 min)	[10]
Assay Volume	100-200 μL in a 96-well plate	
Controls		
Negative Control	Lysates from non-apoptotic cells; buffer only	[4][13]
Positive Control	Purified active caspase-3; lysates from cells treated with an apoptosis inducer (e.g., staurosporine)	[2]



Inhibitor Control Ac-DEVD-CHO	[2][3]
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Table 2: Buffer Compositions

Buffer Type	Components	Reference
Lysis Buffer	50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, with freshly added protease inhibitors	[14]
2X Reaction Buffer	40 mM PIPES (pH 7.2), 200 mM NaCl, 2 mM EDTA, 0.2% (w/v) CHAPS, 20% sucrose, with 20 mM DTT added fresh	[3][9]

Experimental Protocol

This protocol is designed for a 96-well plate format and can be adapted for other formats.

Materials

- 96-well black, clear-bottom microplate
- Fluorometric plate reader with 400 nm excitation and 505 nm emission filters
- · Refrigerated microcentrifuge
- Multichannel pipette
- Ac-DEVD-AFC substrate (e.g., from BD Biosciences, Cayman Chemical)[2][3]
- Purified active caspase-3 (positive control)
- Caspase-3 inhibitor (e.g., Ac-DEVD-CHO)
- · Cell culture reagents



- Apoptosis-inducing agent (e.g., staurosporine)
- Lysis Buffer (see Table 2)
- 2X Reaction Buffer (see Table 2)
- Dithiothreitol (DTT)
- Bovine Serum Albumin (BSA) for protein quantification (e.g., BCA assay)
- Phosphate-Buffered Saline (PBS)

Procedure

- 1. Cell Lysate Preparation a. Seed cells in appropriate culture vessels and treat with experimental compounds or an apoptosis-inducing agent to induce caspase-3 activity. Include a vehicle-treated control group. b. After treatment, harvest both adherent and suspension cells. c. Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.[10] d. Discard the supernatant and wash the cell pellet with ice-cold PBS. e. Centrifuge again and discard the supernatant. f. Resuspend the cell pellet in 50-100 μL of ice-cold Lysis Buffer per 1-5 x 10⁶ cells.[12] g. Incubate the lysate on ice for 10-15 minutes.[10] h. Centrifuge at 10,000 x g for 10 minutes at 4°C.[13] i. Transfer the supernatant (cytosolic extract) to a new pre-chilled tube. This is the cell lysate. j. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA). k. Normalize the protein concentration of all samples with Lysis Buffer to ensure equal protein loading in the assay.[10] Lysates can be stored at -80°C for future use.
- 2. Assay Reaction Setup a. Prepare the 1X Assay Buffer by mixing equal volumes of 2X Reaction Buffer and dH₂O, and adding DTT to a final concentration of 10 mM. b. In a 96-well black plate, add the following to each well:
- Sample Wells: 50-100 μg of cell lysate in a volume of 50 μL.
- Positive Control Well: 50 μL of 1X Assay Buffer containing a known amount of purified active caspase-3.
- Negative Control Well: 50 µL of lysate from untreated cells.
- Blank Well: 50 μL of 1X Assay Buffer without any lysate.
- Inhibitor Control Well: 50 μL of lysate from treated cells pre-incubated with a caspase-3 inhibitor (e.g., Ac-DEVD-CHO) for 10-15 minutes prior to adding the substrate. c. Prepare the substrate solution by diluting the **Ac-DEVD-AFC** stock solution in 1X Assay Buffer to a 2X







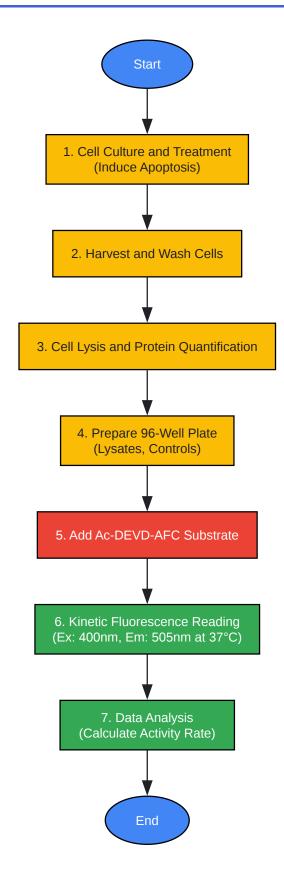
working concentration (e.g., 100 μ M for a final concentration of 50 μ M). d. Add 50 μ L of the 2X substrate solution to each well to initiate the reaction. The final volume in each well should be 100 μ L.

- 3. Kinetic Measurement a. Immediately place the plate in a pre-warmed (37°C) fluorometric plate reader. b. Measure the fluorescence intensity (Relative Fluorescence Units, RFU) every 10-15 minutes for 1-2 hours. Use an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
- 4. Data Analysis a. Subtract the fluorescence intensity of the blank well from all other readings.
- b. Plot the RFU versus time for each sample. c. The caspase-3 activity is proportional to the slope of the linear portion of this curve (Δ RFU/ Δ time). d. The fold-increase in caspase-3 activity can be calculated by comparing the activity in treated samples to the activity in untreated control samples.[12]

Experimental Workflow

The following diagram illustrates the key steps in the kinetic measurement of caspase-3 activity.





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Figure 2: Experimental workflow diagram.



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